molecular formula C8H13ClN2O2 B1281575 ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 118438-51-0

ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1281575
M. Wt: 204.65 g/mol
InChI Key: BWDMKJIOHBXBRY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family, characterized by a five-membered heterocyclic ring containing nitrogen. This compound is not directly mentioned in the provided papers, but its structure is related to various pyrrole derivatives that have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions with various reagents and conditions. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was reacted with substituted hydrazines to yield regioisomeric pyrazoles, with conditions optimized for selective formation . Similarly, ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized from ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the versatility of pyrrole derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic methods such as NMR, UV-Vis, FT-IR, and mass spectroscopy. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized using these techniques, and its structure was further analyzed using quantum chemical calculations . The crystal structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, often leading to the formation of new heterocyclic compounds. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different pyrano and pyrazole derivatives using nucleophilic reagents . The reactivity of these compounds is influenced by their functional groups and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Theoretical calculations, such as DFT and AIM, can predict thermodynamic parameters and the nature of electronic transitions within the molecules . These properties are crucial for understanding the behavior of these compounds in various environments and for their potential applications in fields like medicinal chemistry and materials science.

Scientific Research Applications

  • Pyrrole-2-carboxaldehyde Derivatives

    • Field : Biochemistry
    • Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
    • Method : Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
    • Results : These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
  • Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Pyrrole in Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a biologically active scaffold possessing diverse activities. It’s found in many natural products and marketed drugs .
    • Method : Different pharmacophores can be combined in a pyrrole ring system to form more active compounds .
    • Results : Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pyrrole in Organic Chemistry

    • Field : Organic Chemistry
    • Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
    • Method : This metal-free method offers use of environmentally friendly reagents, broad substrate scope, mild reaction conditions, and high efficiency .
    • Results : They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
  • Pyrrole in Key Medicinal Hetero-aromatics

    • Field : Medicinal Chemistry
    • Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics. It’s found in many natural products and marketed drugs .
    • Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pyrrole in Synthesis of Disulfides

    • Field : Organic Chemistry
    • Application : Pyrrole disulfides have been synthesized under mild conditions using KTAs .
    • Method : This method offers use of environmentally friendly reagents, broad substrate scope, mild reaction conditions, and high efficiency .
    • Results : The synthesized pyrrole disulfides have high-performance capabilities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-4-6(9)5-10(7)2;/h4-5H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMKJIOHBXBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IB Zavarzin, NG Smirnova, VN Yarovenko… - Russian Journal of …, 2007 - Springer
… Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (VI) [10, 11] was applied as initial compound. Its treatment with chloroacetamides and sulfur in the presence of …
Number of citations: 5 link.springer.com
NG Smirnova, IV Zavarzin, MM Krayushkin - Chemistry of Heterocyclic …, 2006 - Springer
… Thus, ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (95) [64, 65] was transformed with good yields into monothiooxamides 96, the oxidative cyclization of which with …
Number of citations: 39 link.springer.com

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